molecular formula C10H11NO3 B136807 2-Oxopropyl 2-aminobenzoate CAS No. 130627-09-7

2-Oxopropyl 2-aminobenzoate

Cat. No.: B136807
CAS No.: 130627-09-7
M. Wt: 193.2 g/mol
InChI Key: RHEBHZMLKFWTOI-UHFFFAOYSA-N
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Description

2-Oxopropyl 2-aminobenzoate is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Adsorption and Chromatographic Applications : Chemically modified silica gel with aminobenzoate derivatives, including structures similar to 2-Oxopropyl 2-aminobenzoate, have been utilized for the adsorption of metal cations and applied in chromatographic analysis for the separation of transition metal cations (Menezes, Moreira, & Campos, 1996).

  • Synthesis of Aminoisochromanones : 2-Oxopropyl-2-formylbenzoates, closely related to this compound, have been used as substrates in the asymmetric organocatalytic synthesis of 4-aminoisochromanones. This process leads to compounds with two adjacent stereocentres, which are significant in medicinal chemistry (Vetica, Fronert, Puttreddy, Rissanen, & Enders, 2016).

  • N-Glycan Analysis : 2-Aminobenzoic acid derivatives have been used in labeling N-glycans for mass spectrometric analysis. This application is crucial for the analysis of glycoproteins, including biotherapeutic monoclonal antibodies (Hronowski, Wang, Sosic, & Wei, 2020).

  • Anticancer and Antioxidant Activities : Compounds synthesized from 2-aminobenzoic acid, which is structurally related to this compound, have shown moderate anticancer activity against certain cell lines and promising antioxidant activities. This highlights the potential therapeutic applications of such compounds (Sammaiah, Narsaiah, Krishnaveni, Dayakar, & Sarangapani, 2008).

  • Synthesis of Benzoxazinones : 2-Aminobenzoic acids have been used in oxidative cascade cyclization reactions to synthesize aryl 4H-3,1-benzoxazin-4-ones, demonstrating their utility in creating complex organic molecules (Munusamy, Muralidharan, & Iyer, 2017).

  • Aerobic Metabolism Studies : Research on 2-aminobenzoate, a compound similar to this compound, has revealed novel pathways for its aerobic metabolism, providing insights into biochemical processes involving aminoaromatic compounds (Altenschmidt & Fuchs, 1992).

  • Spectroscopic Studies : Alkali metal 2-aminobenzoates have been studied for their electronic properties using spectroscopic methods, which is relevant for understanding the interactions and behaviors of these types of compounds (Samsonowicz, Świsłocka, Regulska, & Lewandowski, 2008).

Properties

IUPAC Name

2-oxopropyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)6-14-10(13)8-4-2-3-5-9(8)11/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEBHZMLKFWTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does 2-oxopropyl 2-aminobenzoate always successfully undergo the rearrangement to form the corresponding 2,3-dihydroquinazolin-4(1 H )-one derivative?

A1: No. The research paper [] demonstrates that the rearrangement reaction's success depends on the specific structure of the starting compound. While the reaction was initially reported with 2-oxo-2-phenylethyl 2-aminobenzoate, using this compound did not yield the expected dihydroquinazolinone product []. The study further explored various N-methyl and N-phenyl analogues of these starting materials and found that only specific combinations resulted in the desired cyclized product, and even then, in limited yields []. This structure-reactivity dependence highlights the importance of steric and electronic factors influencing the reaction pathway.

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